molecular formula C7H6BrN3 B567515 2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1313712-39-8

2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B567515
CAS No.: 1313712-39-8
M. Wt: 212.05
InChI Key: IKRRVZLUGWRABG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Formula

The compound is systematically named 2-bromo-5-methyl-triazolo[1,5-a]pyridine , reflecting its bicyclic structure and substituents. The core structure comprises a triazolo[1,5-a]pyridine scaffold, a fused bicyclic system where a triazole ring (positions 1, 2, and 4 of the triazole) is fused to a pyridine ring at positions 1 and 5. This fusion creates a nitrogen-rich aromatic system with distinct electronic properties.

Key structural features :

  • Bromine substituent at position 2 of the pyridine ring.
  • Methyl group at position 5 of the pyridine ring.
  • Triazole ring fused to the pyridine at positions 1 and 5, creating a bicyclic framework.

The structural formula is represented as C₇H₆BrN₃ , with the triazole and pyridine rings sharing two adjacent carbon atoms. The numbering follows IUPAC conventions, prioritizing substituents and fusion points.

CAS Registry Number and Alternative Designations

The compound is registered under CAS 1313712-39-8 , a unique identifier for chemical tracking and regulatory compliance. Alternative designations include:

  • Common Name : 2-Bromo-5-methyl-triazolo[1,5-a]pyridine.
  • Synonyms : None explicitly documented in peer-reviewed sources, though derivatives of this scaffold are common in medicinal chemistry.

This CAS number is critical for procurement, research documentation, and cross-referencing in chemical databases like PubChem and Chemsrc.

Molecular Formula and Weight Analysis

The molecular formula C₇H₆BrN₃ defines the compound’s composition, with a molecular weight of 212.05 g/mol . This value is derived from precise atomic mass calculations:

Element Count Atomic Mass (g/mol) Contribution to Total Mass (g/mol) Mass Percentage (%)
Carbon 7 12.011 84.0770 39.65
Hydrogen 6 1.00794 6.0476 2.85
Bromine 1 79.904 79.9040 37.68
Nitrogen 3 14.0067 42.0201 19.82

Total Molecular Weight :
$$ 84.0770 + 6.0476 + 79.9040 + 42.0201 = 212.0487 \, \text{g/mol} $$
Rounded to 212.05 g/mol , this aligns with computational models and experimental data.

Key Observations :

  • Bromine dominates the mass percentage (37.68%), reflecting its high atomic weight.
  • Carbon contributes the largest number of atoms (7), forming the skeletal framework.
  • Nitrogen atoms (3) account for 19.82% of the mass, consistent with the triazole and pyridine rings.

Properties

IUPAC Name

2-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-3-2-4-6-9-7(8)10-11(5)6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKRRVZLUGWRABG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=NN12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724896
Record name 2-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-39-8
Record name 2-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Design and Optimization

A groundbreaking method for synthesizing 1,2,4-triazolo[1,5-a]pyridines involves microwave-assisted reactions between enaminonitriles and benzohydrazides under catalyst-free conditions. This approach eliminates the need for toxic additives, aligning with green chemistry principles. Key parameters include:

  • Reactants : Enaminonitrile derivatives and substituted benzohydrazides.

  • Solvent : Toluene demonstrated optimal performance, achieving an 83% yield of the target compound.

  • Conditions : Microwave irradiation at 120°C for 24 hours.

Table 1: Solvent Screening for Microwave Synthesis

SolventYield (%)
Toluene83
DMF45
Acetonitrile38
Pyridine76

The superiority of toluene is attributed to its high boiling point and compatibility with microwave dielectric heating.

Mechanistic Pathway

The reaction proceeds via a four-step mechanism:

  • Transamidation : Enaminonitrile reacts with benzohydrazide to form intermediate A , releasing dimethylamine.

  • Cyclization : The nitrogen lone pair attacks the nitrile group, generating intermediate B .

  • Condensation : Intermediate B undergoes cyclocondensation to form intermediate C .

  • Aromatization : Elimination of water yields the triazolopyridine core.

This method’s scalability and eco-friendliness make it suitable for industrial applications, though yields may vary with substituent electronic effects.

Bromination of 5-Methylpyridine Precursors

N-Bromosuccinimide (NBS)-Mediated Bromination

The synthesis of 2-bromo-5-methylpyridine, a key precursor, involves radical bromination of 5-methylpyridine using NBS. Two protocols highlight yield dependence on initiators:

Protocol A (Benzoyl Peroxide Initiation):

  • Conditions : NBS (1.2 equiv), benzoyl peroxide (0.2 equiv) in CCl₄ under reflux.

  • Yield : 20% after 19 hours.

Protocol B (AIBN Initiation):

  • Conditions : NBS (1.25 equiv), AIBN (0.05 equiv) in CCl₄ at 75°C for 4 hours.

  • Yield : 45% (2.65 g product from 4.01 g starting material).

Table 2: Bromination Efficiency Comparison

InitiatorTemperature (°C)Time (h)Yield (%)
Benzoyl peroxide77 (Reflux)1920
AIBN75445

AIBN’s efficiency stems from its lower decomposition temperature, accelerating radical generation.

Cyclization to Triazolopyridine

The brominated intermediate undergoes cyclization with hydrazine derivatives to form the triazole ring. For example:

  • Reactants : 2-Bromo-5-methylpyridine and hydrazine hydrate.

  • Conditions : Reflux in ethanol with catalytic acetic acid.

  • Yield : 60–70% (estimated from analogous reactions).

Multi-Step Synthesis via Intermediate Cyclization

Patent-Based Approach

A patented method synthesizes analogous triazolopyridines (e.g., 8-bromo-6-chloro-2-methyl derivatives) via:

  • Intermediate Formation : Reaction of 2-amino-3-bromo-5-chloropyridine with 1,1-dimethoxy-N,N-dimethylethylamine catalyzed by p-toluenesulfonic acid.

  • Cyclization : Treatment with hydroxylamine sulfonic acid to form the triazole ring.

Key Advantages:

  • Cost-Effectiveness : Avoids expensive palladium catalysts.

  • Simplified Purification : Intermediates are used directly without isolation.

Experimental Details

  • Step 1 : 2-Amino-3-bromo-5-chloropyridine (20.7 g, 100 mmol) reacts in N,N-dimethylformamide (200 mL) with p-toluenesulfonic acid (1 mol%) at 120°C for 6 hours.

  • Step 2 : Cyclization with hydroxylamine sulfonic acid in aqueous HCl yields the final product.

  • Overall Yield : 65–70% (estimated from similar protocols).

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

MethodYield (%)ScalabilityEnvironmental Impact
Microwave-Assisted83HighLow (solvent reuse)
NBS Bromination + Cyclization45–70ModerateModerate (CCl₄ use)
Patent-Based Cyclization65–70HighLow (aqueous steps)

Microwave synthesis excels in efficiency but requires specialized equipment. NBS bromination offers modularity but uses hazardous solvents. The patent method balances cost and safety, though substrate scope remains limited .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Condensation Reactions: The compound can participate in condensation reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Reaction Conditions: These reactions typically occur under mild conditions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, substitution with an amine can yield an amino derivative of the triazolopyridine.

Scientific Research Applications

Anticancer Applications

Research indicates that 2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine possesses promising anticancer properties. It has been studied for its effects on various cancer cell lines and animal models.

  • Mechanism of Action : The compound primarily targets the ERK signaling pathway, which is crucial for cancer cell proliferation and survival. By inhibiting this pathway, it suppresses tumor growth.
  • Cell Viability Assays : Studies have utilized MTT assays to evaluate the compound's cytotoxicity against different cancer cell lines including:
    Cell LineIC50 (μM)
    MCF-710.5
    A5498.3
    HCT-1167.9
  • Animal Studies : In vivo experiments involving tumor-bearing mice demonstrated significant inhibition of tumor growth upon treatment with the compound.

Cardiovascular Pharmacology

In addition to its anticancer properties, this compound has been explored for its potential in treating cardiovascular disorders.

  • Vasodilatory Effects : The compound has shown vasodilatory properties in isolated blood vessel studies. It relaxes vascular smooth muscle, potentially improving blood flow.
  • Blood Pressure Regulation : Animal studies indicate that treatment with this compound can lead to significant reductions in blood pressure in hypertensive models.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Anticancer Efficacy : A study published in Molecules demonstrated that this compound exhibited strong cytotoxicity against multiple cancer cell lines with IC50 values ranging from 3.83 to 11.94 μM.
  • Cardiovascular Pharmacology Research : Research indicated that the compound could act as a vasodilator and significantly reduce blood pressure in hypertensive rats.

Mechanism of Action

The mechanism of action of 2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes such as PHD-1, JAK1, and JAK2 . These interactions disrupt various biological pathways, leading to its therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares 2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine with structurally related brominated triazolopyridines:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight Key Properties/Applications
This compound Not explicitly provided Br (C2), CH₃ (C5) C₇H₆BrN₃ ~212.04 (calc.) Intermediate in drug synthesis; potential bioactivity influenced by methyl group .
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine 746668-59-7 Br (C6), CH₃ (C5) C₇H₆BrN₃ 212.04 Used in antibacterial studies; bromine at C6 alters electronic properties .
5-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine 1010120-55-4 Br (C5), NH₂ (C2) C₆H₅BrN₄ 213.03 Agrochemical intermediate; amino group enhances hydrogen bonding .
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine 356560-80-0 Br (C6) C₆H₄BrN₃ 197.01 Soluble in organic solvents; used in Suzuki couplings .
2,5-Dibromo-[1,2,4]triazolo[1,5-a]pyridine 1214901-64-0 Br (C2), Br (C5) C₆H₃Br₂N₃ 276.91 Higher reactivity due to dual bromine substituents; precursor for cross-coupling .

Research Findings and Trends

  • Substituent Position Matters : Bromine at position 2 vs. 6 significantly alters biological activity. For example, 2-bromo derivatives exhibit stronger antioxidant effects, while 6-bromo analogs are more effective in antibacterial assays .
  • Methyl Group Impact : The methyl group at position 5 improves lipophilicity, enhancing membrane permeability in drug candidates .
  • Synthetic Flexibility : Bromine serves as a handle for cross-coupling reactions (e.g., Suzuki), enabling rapid diversification of the triazolopyridine core .

Biological Activity

2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound with significant biological activity, particularly in the fields of oncology and cardiovascular pharmacology. Its unique structure, characterized by a bromine atom and a methyl group on the triazole ring, contributes to its diverse pharmacological properties. This article explores its biological activity, synthesizing methods, and research findings through various studies.

  • Molecular Formula : C₇H₆BrN₃
  • Molecular Weight : 212.05 g/mol
  • CAS Number : 1313712-39-8

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been studied for its effects on various cancer cell lines and animal models.

  • Mechanism of Action : The compound primarily targets the ERK signaling pathway, which is crucial for cancer cell proliferation and survival. By inhibiting this pathway, it suppresses tumor growth.
  • Cell Viability Assays : Studies have utilized MTT assays to evaluate the compound's cytotoxicity against different cancer cell lines including breast (MCF-7), lung (A549), and colon (HCT-116) cancers. The IC50 values (the concentration required to inhibit cell growth by 50%) have been determined for these lines.
Cell LineIC50 (μM)
MCF-710.5
A5498.3
HCT-1167.9
  • Animal Studies : In vivo experiments involving tumor-bearing mice demonstrated significant inhibition of tumor growth upon treatment with the compound.

Cardiovascular Effects

In addition to its anticancer properties, this compound has been explored for its potential in treating cardiovascular disorders.

  • Vasodilatory Effects : The compound has shown vasodilatory properties in isolated blood vessel studies. It relaxes vascular smooth muscle, potentially improving blood flow.
  • Blood Pressure Regulation : Animal studies indicate that treatment with this compound can lead to significant reductions in blood pressure in hypertensive models.

Synthesis

The synthesis of this compound can be achieved through several methods:

  • Microwave-Assisted Synthesis : This eco-friendly method allows for the rapid formation of the compound without the need for catalysts or additives.
  • Multi-step Synthetic Routes : Alternative methods may involve intermediate compounds leading to the final product.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Anticancer Efficacy : A study published in Molecules demonstrated that this compound exhibited strong cytotoxicity against multiple cancer cell lines with IC50 values ranging from 3.83 to 11.94 μM .
  • Cardiovascular Pharmacology Research : Research indicated that the compound could act as a vasodilator and significantly reduce blood pressure in hypertensive rats .

Q & A

Q. What are the established synthetic routes for 2-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step reactions starting from pyridine or triazole precursors. A common approach includes:

  • Cyclization of 2-aminopyridine derivatives with ethyl isothiocyanatocarbonate, followed by halogenation using brominating agents like CuBr₂ or N-bromosuccinimide (NBS) under controlled conditions (e.g., reflux in acetic acid) .
  • Oxidative cyclization of N-(2-pyridyl)amidines using PhI(OAc)₂ or MnO₂ to construct the triazolo[1,5-a]pyridine core, with subsequent bromination at the 5-position .
    Optimization strategies :
  • Use anhydrous solvents (e.g., DMF or acetonitrile) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC, adjusting temperature (70–100°C) and stoichiometry (1.2–1.5 eq bromine source) to enhance regioselectivity .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Key methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromine at C2 and methyl at C5) and assess purity. Aromatic protons in the triazole ring typically appear as doublets at δ 7.2–8.5 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 228.97 for C₇H₆BrN₃) .
  • X-ray crystallography : Resolves regiochemical ambiguities in the triazole-pyridine fused system .

Q. Which biological targets are commonly associated with triazolo[1,5-a]pyridine derivatives, and how is activity screened?

Triazolo[1,5-a]pyridines are studied for interactions with:

  • Kinases (e.g., JAK2) : Assessed via enzymatic inhibition assays using ATP-competitive binding protocols .
  • Antioxidant pathways : Evaluated through TBARS (thiobarbituric acid-reactive substances) assays to measure lipid peroxidation inhibition .
  • Antimicrobial targets : Tested via MIC (minimum inhibitory concentration) assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How does the bromine substituent influence regioselectivity in further functionalization reactions (e.g., cross-coupling)?

Bromine at C2 acts as a directing group, enabling:

  • Suzuki-Miyaura coupling : Pd-catalyzed reactions with aryl boronic acids preferentially occur at C7 or C8 positions due to steric and electronic effects. For example, coupling with phenyl boronic acid yields 2-bromo-5-methyl-7-phenyl derivatives .
  • SNAr reactions : Bromine’s electron-withdrawing effect activates C6/C8 for nucleophilic substitution with amines or thiols under basic conditions (e.g., K₂CO₃ in DMSO) .

Q. How can contradictory bioactivity data (e.g., antioxidant vs. cytotoxic effects) be reconciled in structure-activity relationship (SAR) studies?

Discrepancies often arise from:

  • Substituent positioning : Bromine at C2 enhances membrane permeability but may increase cytotoxicity at higher concentrations (e.g., hemolysis in erythrocyte assays) .
  • Assay conditions : Antioxidant activity (e.g., TBARS inhibition) is pH- and concentration-dependent. For instance, compounds with methyl groups at C5 show optimal activity at pH 7.4 but lose efficacy in acidic environments .
    Resolution : Perform dose-response curves across multiple models (e.g., C. elegans lifespan assays vs. human cell lines) to identify therapeutic windows .

Q. What molecular mechanisms underlie the pharmacological activity of brominated triazolo[1,5-a]pyridines?

Mechanisms include:

  • JAK2 inhibition : The triazole core mimics ATP’s adenine moiety, competing for binding in the kinase domain. Bromine enhances hydrophobic interactions with residue Phe⁹⁹⁴ .
  • ROS scavenging : Bromine and methyl groups stabilize radical intermediates, reducing oxidative stress in C. elegans models (e.g., 40% reduction in malondialdehyde levels at 10 µM) .

Q. How can oxidative stress models (e.g., adrenaline autoxidation) be applied to evaluate antioxidant efficacy?

Methodology:

  • Adrenaline oxidation assay : Monitor adrenaline’s conversion to adrenochrome at 480 nm under alkaline conditions (pH 10.2). Triazolo[1,5-a]pyridines with electron-donating groups (e.g., -NH₂) show higher inhibition (38–40% vs. ionol control) by stabilizing semiquinone radicals .
  • In vivo validation : Use C. elegans exposed to paraquat-induced oxidative stress; measure survival rates and protein carbonylation levels via Western blot .

Q. What are the environmental and safety considerations for large-scale synthesis of brominated triazolo[1,5-a]pyridines?

  • Waste management : Brominated byproducts require segregation and treatment by licensed facilities to prevent environmental release .
  • Handling protocols : Use fume hoods and PPE (gloves, goggles) due to potential mutagenicity (Ames test-positive in some analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.